methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate
Description
Significance of Pyrazole Derivatives in Chemical Research
Pyrazole derivatives constitute one of the most extensively studied classes of five-membered heterocyclic compounds in contemporary chemical research, representing a fundamental scaffold that has demonstrated remarkable versatility across multiple scientific disciplines. The inherent structural characteristics of the pyrazole ring system, featuring two adjacent nitrogen atoms within a five-membered aromatic framework, provide unique electronic properties that facilitate diverse chemical transformations and biological interactions. Research has consistently demonstrated that pyrazole derivatives exhibit an extraordinarily broad spectrum of biological activities, including antimicrobial, antifungal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, angiotensin converting enzyme inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor ligand activities. The pharmacological significance of this heterocyclic system is exemplified by numerous marketed pharmaceutical agents that incorporate pyrazole moieties, such as antipyrine or phenazone for analgesic and antipyretic applications, metamizole or dipyrone for analgesic and antipyretic effects, aminopyrine or aminophenazone for anti-inflammatory, antipyretic, and analgesic purposes, phenylbutazone for anti-inflammatory and antipyretic treatments primarily used in osteoarthritis, rheumatoid arthritis, spondylitis, and Reiter's disease, sulfinpyrazone for chronic gout management, and oxyphenbutazone for antipyretic, analgesic, anti-inflammatory, and mild uricosuric applications.
The synthetic accessibility and structural modularity of pyrazole derivatives have made them particularly attractive targets for medicinal chemistry research, where systematic modification of substituents can lead to compounds with enhanced selectivity and potency. Contemporary research has focused extensively on developing novel synthetic methodologies for pyrazole derivatives, including iron-catalyzed routes for regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols, ruthenium-catalyzed intramolecular oxidative carbon-nitrogen coupling methods for tri- and tetra-substituted pyrazoles using dioxygen gas as the oxidant, and microwave-activated solvent-free approaches for synthesizing 3,5-substituted-1H-pyrazole derivatives from tosylhydrazones of alpha-beta-unsaturated carbonyl compounds. The biological profiles of these new generations of pyrazole derivatives represent a fruitful matrix for the further development of better medicinal agents, with recent observations suggesting that substituted pyrazole and heterocycles, which are structural isosters of nucleotides owing to fused heterocyclic nuclei in their structures, allow them to interact easily with biopolymers and possess potential activity with lower toxicities in chemotherapeutic approaches.
Advanced synthetic strategies have emerged for specific pyrazole derivatives, including copper-catalyzed coupling reactions of phenylhydrazone with maleimide in dimethylformamide, iodine-catalyzed reactions of aldehyde hydrazones with electron-deficient olefins, and various cyclization approaches utilizing different metal catalysts and oxidants. The diversity of synthetic approaches reflects the ongoing interest in accessing pyrazole derivatives with specific substitution patterns that can modulate their biological and chemical properties. Research has demonstrated that modifications on the pyrazole moiety can display valuable biological activities, making this heterocyclic system an essential target for pharmaceutical research and development. The structural versatility of pyrazole derivatives allows for the incorporation of various functional groups, including amino, carboxylate, thio, and carbamothioyl substituents, which can significantly influence the compound's reactivity, stability, and biological activity profile.
Historical Context of Methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate Research
The development of complex pyrazole derivatives featuring multiple functional groups, such as those present in this compound, has evolved through decades of systematic research into the synthesis and functionalization of the pyrazole ring system. Historical investigations into 5-aminopyrazoles have been particularly significant, as these compounds have attracted considerable interest due to their long history of application in pharmaceutical and agrochemical industries and have been extensively investigated over the past one hundred years. The biological and medicinal properties of 5-aminopyrazoles have prompted enormous research aimed at developing synthetic routes to these heterocycles, with various synthetic methods developed for compounds involving reactions of beta-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines, as well as novel miscellaneous methods.
Early research established that structurally simple compounds such as 5-amino-1-tert-butylpyrazole-4-carboxamide were found to inhibit p56 Lck, while 5-amino-1-(4-methylphenyl)pyrazole was tested as a neuropeptide Y5 antagonist. The progression toward more complex derivatives incorporating sulfur-containing substituents gained momentum with the recognition that 5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole exhibited potent corticotrophin-releasing factor-1 receptor antagonist activity, and 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole demonstrated effectiveness as a gamma-aminobutyric acid inhibitor with selectivity towards insect versus mammalian receptors. These discoveries highlighted the importance of incorporating sulfur-containing functional groups, particularly methylthio substituents, into pyrazole derivatives for enhanced biological activity.
The introduction of carbamothioyl functionalities into pyrazole derivatives represents a more recent development in the field, building upon earlier work with thiourea and thiocarbamate derivatives. Research has demonstrated that N-acyl thiourea derivatives with heterocyclic rings can be synthesized by first obtaining isothiocyanate intermediates, which further react with heterocyclic components to form the desired products. The high electrophilicity and nucleophilicity associated with the carbon and sulfur atoms of isothiocyanates and their extended pi-electron system make them important precursors for target molecules containing carbamothioyl functionalities. Historical development of synthetic methodologies for incorporating carbamothioyl groups has involved optimization studies using phase-transfer catalysts such as tetra-n-butylammonium bromide to improve reaction yields and efficiency.
The evolution of research into methylthio-substituted pyrazole derivatives has been documented through numerous studies examining compounds such as methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate, which serves as a structural analog sharing similar functional group arrangements. These compounds have been characterized through comprehensive spectroscopic analysis and have been investigated for their chemical reactivity and potential applications. The historical trajectory of research has consistently demonstrated that the combination of amino, carboxylate, and sulfur-containing substituents on the pyrazole ring system can lead to compounds with unique properties and potential utility in various applications, laying the groundwork for the development of more complex derivatives such as this compound.
Research Objectives and Scope
The primary research objectives surrounding this compound encompass a comprehensive understanding of its synthesis, structural characterization, chemical reactivity, and potential applications within the broader context of pyrazole derivative research. A fundamental objective involves developing efficient and scalable synthetic methodologies for accessing this complex multi-substituted pyrazole derivative, drawing upon established approaches for synthesizing related compounds while addressing the unique challenges associated with incorporating both carbamothioyl and methylthio functionalities onto the same heterocyclic framework. Research efforts must focus on optimizing reaction conditions, exploring alternative synthetic routes, and investigating the regioselectivity of functionalization reactions to ensure reliable access to the target compound with high purity and yield.
Structural characterization represents another critical research objective, requiring detailed spectroscopic analysis to confirm the molecular structure and establish structure-activity relationships that can guide future derivative design. This encompasses nuclear magnetic resonance spectroscopy studies to determine the chemical environment of each functional group, mass spectrometry analysis for molecular weight confirmation and fragmentation pattern analysis, infrared spectroscopy for functional group identification, and crystallographic studies where feasible to establish three-dimensional structural parameters. The scope of structural studies extends to investigating the conformational preferences of the molecule, understanding intramolecular interactions between functional groups, and examining the influence of different substituents on the electronic properties of the pyrazole ring system.
Chemical reactivity studies constitute a significant component of the research scope, focusing on understanding how the multiple functional groups present in this compound influence its behavior in various chemical transformations. Research objectives include investigating the compound's stability under different conditions, examining its reactivity toward nucleophiles and electrophiles, exploring potential cyclization reactions that could lead to fused heterocyclic systems, and determining its compatibility with common organic synthesis conditions. The scope encompasses both fundamental reactivity studies and applied research aimed at utilizing the compound as a building block for accessing more complex molecular architectures.
| Research Domain | Specific Objectives | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Develop efficient synthetic routes, optimize reaction conditions, investigate regioselectivity | Reliable synthetic protocols with high yields |
| Structural Analysis | Complete spectroscopic characterization, crystallographic studies, conformational analysis | Detailed molecular structure determination |
| Chemical Reactivity | Stability studies, reaction screening, mechanistic investigations | Understanding of chemical behavior and synthetic utility |
| Biological Evaluation | Activity screening, structure-activity relationships, mechanism studies | Assessment of biological potential |
Properties
IUPAC Name |
methyl 5-amino-1-carbamothioyl-3-methylsulfanylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S2/c1-13-6(12)3-4(8)11(7(9)14)10-5(3)15-2/h8H2,1-2H3,(H2,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBCHCXFQSHSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1SC)C(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole family, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by various research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring with amino and carbamothioyl substituents that contribute to its biological activity.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties . The presence of conjugated π-systems in these compounds allows them to stabilize free radicals effectively. A study evaluating various pyrazole derivatives, including this compound, utilized the ABTS radical cation decolorization assay to assess antioxidant capacity. Results showed that this compound demonstrated a notable ability to scavenge free radicals, suggesting its potential application in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial properties of this compound were explored through various assays. In vitro studies have shown that this compound exhibits significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways. For instance, one study reported that certain pyrazole derivatives displayed higher efficacy against Gram-positive bacteria compared to Gram-negative strains .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focal point in recent pharmacological research. This compound has shown promise in inhibiting cancer cell proliferation in several cancer types. A study highlighted its cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. The compound's ability to inhibit specific signaling pathways associated with tumor growth further underscores its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Scientific Research Applications
Biological Activities
Methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antioxidant Properties:
Research has shown that pyrazole derivatives, including this compound, possess notable antioxidant activity. The presence of a conjugated π-system allows for effective stabilization of radical species through hydrogen atom donation, which is crucial for antioxidant mechanisms . In a study evaluating various pyrazolin derivatives, the antioxidant capabilities were assessed using the ABTS Radical Cation Decolorization Assay, indicating that modifications to the structure can enhance these properties .
Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial effects against various strains, suggesting potential applications in treating infections . The mechanism often involves interference with bacterial metabolic pathways, although specific studies on this compound's efficacy remain limited.
Anticancer Potential:
Emerging studies indicate that pyrazole derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have shown cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of key metabolic enzymes like methionine aminopeptidase type II (MetAp2) . This suggests that this compound may warrant further investigation as a potential anticancer agent.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that can be tailored to enhance yield and purity.
General Synthetic Route:
The synthesis often begins with the preparation of the core pyrazole structure through the reaction of thiosemicarbazide with appropriate carbonyl compounds under acidic or basic conditions. Subsequent steps may involve alkylation or acylation reactions to introduce functional groups that enhance biological activity .
Characterization Techniques:
Characterization of synthesized compounds is crucial for confirming structure and purity. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to verify the successful synthesis and to elucidate structural features .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
Comparison with Similar Compounds
Substituent Variations at Position 1
The carbamothioyl group distinguishes the target compound from analogs with alternative substituents:
- Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate (CAS 151290-84-5): Replaces the carbamothioyl group with a methyl group. This simplification reduces hydrogen-bonding capacity but may improve metabolic stability due to decreased polarity .
- Ethyl 5-amino-3-(methylthio)-1-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate (Compound 14, ): Features a thiophene-2-carbonyl group at position 1.
Ester Group Modifications
- Ethyl vs. This trade-off is critical for pharmacokinetic optimization .
- Methyl 1H-pyrazole-3-carboxylate (): A simpler derivative lacking amino and methylthio groups. Its reduced functionality limits pharmacological utility but simplifies synthesis and lowers toxicity risks .
Functional Group Impact on Physicochemical Properties
Q & A
Q. What are the common synthetic routes for methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrazole ring formation followed by functionalization. Key steps include:
- Pyrazole Core Construction : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic or basic conditions to form the pyrazole scaffold .
- Thiocarbamoylation : Reaction of 5-amino-pyrazole intermediates with thiocarbamoyl chloride or isothiocyanate derivatives to introduce the carbamothioyl group .
- Methylthio Incorporation : Sulfur alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) at controlled temperatures (40–60°C) .
- Esterification : Final carboxylate ester formation via methanol/HSO or diazomethane treatment .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopy :
- NMR : H and C NMR to identify protons (e.g., NH at δ 5.5–6.5 ppm) and carbons (e.g., thiocarbonyl at δ 180–190 ppm) .
- IR : Peaks for C=O (~1700 cm), C=S (~1200 cm), and NH (~3300 cm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths and angles (e.g., C-S bond ≈ 1.7 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization strategies include:
- Catalyst Selection : Use of triethylamine or DBU for thiocarbamoylation to reduce side reactions .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis .
- Temperature Control : Continuous flow reactors enable precise temperature modulation (e.g., 50°C for methylthio addition), improving yield by 15–20% compared to batch processes .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. What methodologies are employed to resolve contradictions between spectral data and computational predictions?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR absorptions) are addressed via:
- Dynamic NMR Experiments : To detect tautomerism or conformational flexibility (e.g., NH proton exchange) .
- DFT Calculations : Gaussian or ORCA software to model electronic environments and predict spectra, cross-validated with experimental data .
- X-ray Refinement : SHELXL-generated thermal ellipsoids and residual density maps identify disorder or hydrogen bonding affecting spectral outcomes .
Q. How is the compound evaluated for biological activity, and what assays are relevant?
- Methodological Answer : Bioactivity studies focus on:
- Enzyme Inhibition : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE), with IC determination via fluorometric assays .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (SI > 10 preferred) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR analysis involves:
- Analog Synthesis : Modifying substituents (e.g., replacing methylthio with ethylthio or arylthio) and comparing bioactivity .
- QSAR Modeling : Partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) or lipophilicity (logP) with activity .
- Crystallographic Data : Hydrogen-bonding networks (e.g., thiocarbamoyl NH···O interactions) linked to enhanced target binding .
Data Contradiction Analysis
Q. How are conflicting results in biological activity between similar pyrazole derivatives rationalized?
- Methodological Answer : Contradictions arise from:
- Solubility Differences : Poor aqueous solubility of methylthio derivatives may understate in vitro activity; use DMSO stock solutions ≤1% .
- Metabolic Stability : Hepatic microsome assays (e.g., rat liver S9 fractions) identify rapid degradation pathways (e.g., ester hydrolysis) masking efficacy .
- Target Specificity : Kinase profiling (KinomeScan) reveals off-target effects, requiring IC normalization against control compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
